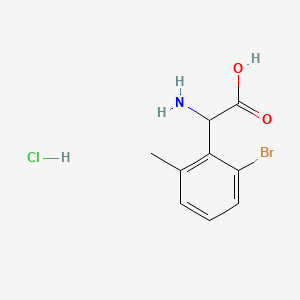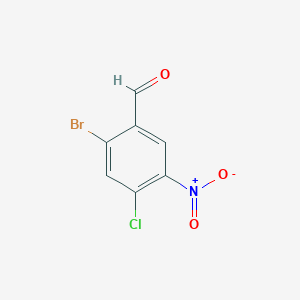![molecular formula C11H19NO4S B13455285 1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid](/img/structure/B13455285.png)
1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C10H17NO4S. It is characterized by the presence of an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methylsulfanyl substituent. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is introduced through nucleophilic substitution reactions using methylthiol or related reagents.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions: 1-[(tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azetidine ring can be reduced under catalytic hydrogenation conditions to form the corresponding saturated compound.
Substitution: The Boc protecting group can be removed under acidic conditions, and the resulting amine can undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted azetidine derivatives depending on the reagents used.
科学研究应用
1-[(tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability during chemical reactions, while the azetidine ring and methylsulfanyl group contribute to its reactivity and bioactivity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
- 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid
- 1-Boc-azetidine-3-carboxylic acid
- 1-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid
Comparison: 1-[(tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties In contrast, similar compounds may have different substituents, leading to variations in reactivity and applications
属性
分子式 |
C11H19NO4S |
|---|---|
分子量 |
261.34 g/mol |
IUPAC 名称 |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(methylsulfanylmethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-5-11(6-12,7-17-4)8(13)14/h5-7H2,1-4H3,(H,13,14) |
InChI 键 |
AGWKHZFUTRUNBZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CSC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


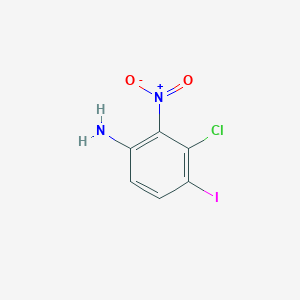

![tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate](/img/structure/B13455238.png)
![Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate](/img/structure/B13455244.png)

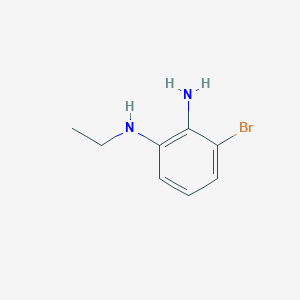

![2-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]acetamide](/img/structure/B13455259.png)
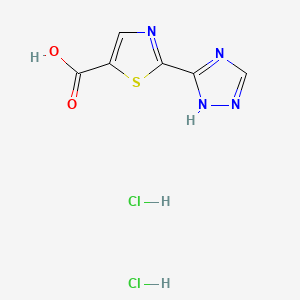
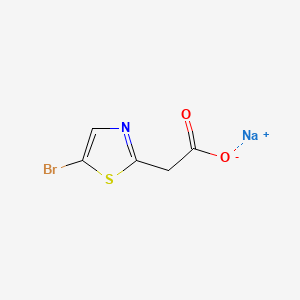
![[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13455283.png)
![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
